molecular formula C19H22N2O6S B2716228 N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-4-(dimethylsulfamoyl)benzamide CAS No. 2034418-31-8

N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-4-(dimethylsulfamoyl)benzamide

Cat. No.: B2716228
CAS No.: 2034418-31-8
M. Wt: 406.45
InChI Key: WCXUMSBXEZYVBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-4-(dimethylsulfamoyl)benzamide is a synthetic benzamide derivative featuring a 2,3-dihydro-1,4-benzodioxin core substituted with a hydroxyethyl side chain and a dimethylsulfamoyl group. This compound belongs to a broader class of sulfonamide- and benzamide-based molecules designed for therapeutic applications, particularly targeting inflammatory and infectious diseases. Its structural uniqueness lies in the combination of the benzodioxin ring system, which confers metabolic stability, and the dimethylsulfamoyl moiety, which may enhance target binding and solubility .

Properties

IUPAC Name

N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-4-(dimethylsulfamoyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O6S/c1-21(2)28(24,25)15-6-3-13(4-7-15)19(23)20-12-16(22)14-5-8-17-18(11-14)27-10-9-26-17/h3-8,11,16,22H,9-10,12H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCXUMSBXEZYVBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC(C2=CC3=C(C=C2)OCCO3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-4-(dimethylsulfamoyl)benzamide typically involves multiple steps. One common approach starts with the preparation of the dihydrobenzo[dioxin] intermediate, followed by the introduction of the hydroxyethyl group. The final step involves the coupling of this intermediate with 4-(N,N-dimethylsulfamoyl)benzoyl chloride under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of more efficient catalysts, improved reaction conditions, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-4-(dimethylsulfamoyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The benzamide core can be reduced to form corresponding amines.

    Substitution: The dimethylsulfamoyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group would yield a ketone or aldehyde, while reduction of the benzamide core would produce primary or secondary amines.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-4-(dimethylsulfamoyl)benzamide exhibit anticancer properties. They may inhibit tumor growth by interfering with cellular signaling pathways involved in cancer progression. For instance, derivatives of benzodioxin have shown promise in targeting specific cancer cell lines, leading to apoptosis and reduced proliferation rates in vitro .

Antimicrobial Properties

The compound has been studied for its antimicrobial effects. Similar benzodioxin derivatives have demonstrated efficacy against various pathogens, suggesting that this compound could be developed into an antibacterial or antifungal agent. The mechanism often involves disrupting microbial cell membranes or inhibiting essential enzymes .

Neuroprotective Effects

There is emerging evidence that compounds related to this compound may possess neuroprotective properties. These effects are particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The ability to cross the blood-brain barrier enhances its potential as a therapeutic agent for neurological disorders .

Chemical Synthesis and Formulation

The synthesis of this compound involves several steps that include the formation of the benzodioxin moiety and subsequent modifications to introduce the dimethylsulfamoyl group. The methodologies employed can significantly influence the yield and purity of the final product.

Case Study 1: Anticancer Research

A study investigated the anticancer effects of a related benzodioxin derivative on breast cancer cell lines (MCF7). The results indicated a dose-dependent inhibition of cell growth and induction of apoptosis through caspase activation pathways. This study highlights the potential for developing new anticancer therapies based on benzodioxin structures .

Case Study 2: Antimicrobial Efficacy

In another research project, a series of benzodioxin derivatives were tested against Gram-positive and Gram-negative bacteria. The compound demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting its utility in treating bacterial infections .

Mechanism of Action

The mechanism of action of N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-4-(dimethylsulfamoyl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogues with Antibacterial Activity

Several benzodioxin-containing sulfonamides and benzamides have been synthesized and tested for antibacterial activity. Key comparisons include:

Compound Name Substituents Antibacterial Activity (IC₅₀/MIC) Key Findings
Target Compound Hydroxyethyl, dimethylsulfamoyl Not reported in evidence Hypothesized to balance solubility and target affinity due to polar groups.
N-(2-Bromoethyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide (5a) Bromoethyl, methylbenzenesulfonamide IC₅₀: 9.22 ± 0.70 μg/mL (E. coli) Most potent against Gram-negative bacteria; comparable to ciprofloxacin (MIC 8.01 ± 0.12 μg/mL) .
N-(2-Phenethyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide (5b) Phenethyl, methylbenzenesulfonamide IC₅₀: 9.66 ± 0.33 μg/mL (E. coli) Moderate activity; bulky phenethyl group may reduce membrane permeability .
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide (3) Parent sulfonamide Inactive (S. typhi) Lack of alkyl/aralkyl substitution reduces efficacy .

Key Insight : The bromoethyl group in 5a enhances antibacterial potency, likely due to improved electrophilic interactions. The target compound’s hydroxyethyl group may offer similar benefits while reducing toxicity risks associated with halogens .

Anti-Inflammatory and Lipoxygenase (LOX) Inhibitors

Compounds with benzodioxin cores have shown dual roles in inflammation modulation. Notable examples:

Compound Name Substituents LOX Inhibition (IC₅₀) Comparison
Target Compound Dimethylsulfamoyl Not reported Dimethylsulfamoyl may compete with LOX active-site residues.
N-(3-Phenylpropyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide (5c) Phenylpropyl, methylbenzenesulfonamide Moderate (vs. Baicalein) Bulky phenylpropyl enhances LOX binding via hydrophobic interactions .
2-[N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-pyrrol-2-yl] acetic acid (162) Pyrrole-acetic acid Superior to ibuprofen Polar acetic acid group critical for COX/LOX inhibition .

Key Insight : The target compound’s dimethylsulfamoyl group could mimic the polar interactions of acetic acid in 162 , but its rigid benzamide scaffold may limit flexibility compared to pyrrole derivatives .

Antihepatotoxic Agents

Flavones and coumarins with 1,4-dioxane rings (e.g., 4f, 4g) exhibit antihepatotoxic activity by modulating SGOT, SGPT, and ALKP levels, comparable to silymarin .

Structure-Activity Relationship (SAR) Analysis

  • Benzodioxin Core : Essential for metabolic stability and π-π stacking in enzyme binding .
  • Substituent Effects :
    • Hydroxyethyl : May improve solubility and reduce cytotoxicity vs. bromoethyl (5a ) or phenethyl (5b ) .
    • Dimethylsulfamoyl : Unlike methylbenzenesulfonamide (3 , 5a-e ), this group could enhance hydrogen bonding with targets like LOX or kinases .
  • Comparative Limitations : The target compound lacks the halogen atoms (e.g., Cl in 5e ) or extended aromatic systems (e.g., biphenyl in 161 ) seen in more potent analogs .

Biological Activity

N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-4-(dimethylsulfamoyl)benzamide is a synthetic compound that has garnered interest in medicinal chemistry for its potential biological activities. This compound is part of a broader class of benzamide derivatives, which are known for their diverse pharmacological properties.

  • Molecular Formula : C18H24N2O4S
  • Molecular Weight : 372.46 g/mol
  • CAS Number : [Not specified in the search results]

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, often starting from 2,3-dihydro-1,4-benzodioxin and incorporating various functional groups through substitution reactions. The detailed synthetic routes can vary based on the desired purity and yield.

The biological activity of this compound is largely attributed to its interaction with specific biological targets, including enzymes and receptors. Research suggests that it may modulate enzyme activity, which could lead to therapeutic effects in various conditions.

Pharmacological Effects

  • Antimicrobial Activity : Preliminary studies indicate that compounds with similar structures exhibit antimicrobial properties. This suggests potential applications in treating infections.
  • Neuroprotective Effects : Some derivatives of benzamide compounds have been linked to neuroprotective effects, making them candidates for research into neurodegenerative diseases such as Alzheimer's.
  • Anti-inflammatory Properties : Compounds in this class have shown promise in reducing inflammation, which could be beneficial in treating chronic inflammatory diseases.

Study 1: Neuroprotective Effects

A study published in Journal of Medicinal Chemistry investigated a series of benzamide derivatives, including those similar to this compound. The results demonstrated significant neuroprotective effects in vitro against oxidative stress-induced cell death in neuronal cell lines .

Study 2: Antimicrobial Activity

In another study focusing on the antimicrobial properties of related compounds, it was found that certain benzamide derivatives exhibited notable activity against Gram-positive bacteria. The mechanism was hypothesized to involve disruption of bacterial cell wall synthesis .

Study 3: Enzyme Inhibition

Research highlighted the inhibitory effects of similar compounds on key enzymes involved in metabolic pathways. Inhibition assays indicated that these compounds could serve as leads for developing new enzyme inhibitors for metabolic disorders.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of Gram-positive bacteria
NeuroprotectiveProtection against oxidative stress
Anti-inflammatoryReduction in inflammatory markers
Enzyme inhibitionInhibition of metabolic enzymes

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-4-(dimethylsulfamoyl)benzamide?

  • Methodological Answer : The synthesis typically involves a multi-step process. First, 2,3-dihydro-1,4-benzodioxin-6-amine is reacted with a sulfonyl chloride derivative (e.g., 4-(dimethylsulfamoyl)benzoyl chloride) under alkaline conditions (pH 9–10) to form the sulfonamide intermediate. Subsequent alkylation with a hydroxyethyl halide is performed in a polar aprotic solvent (e.g., DMF) with catalytic lithium hydride to introduce the hydroxyethyl moiety. Purification via column chromatography or recrystallization ensures high purity .

Q. How can spectroscopic techniques confirm the structure of this compound?

  • Methodological Answer :

  • IR Spectroscopy : Identify characteristic peaks for sulfonamide (S=O stretching at ~1350–1150 cm⁻¹) and hydroxyl groups (broad O–H stretch at ~3200–3600 cm⁻¹).
  • ¹H NMR : Assign peaks for the benzodioxin aromatic protons (δ 6.5–7.0 ppm), hydroxyethyl protons (δ 3.5–4.5 ppm), and dimethylsulfamoyl group (singlet at δ 2.8–3.0 ppm for N(CH₃)₂).
  • Mass Spectrometry : Confirm molecular ion mass and fragmentation patterns consistent with the molecular formula .

Q. What experimental parameters influence the yield of the final product?

  • Methodological Answer : Critical factors include:

  • pH Control : Maintaining alkaline conditions (pH 9–10) during sulfonamide formation to prevent hydrolysis of the sulfonyl chloride.
  • Solvent Choice : Using DMF for alkylation to stabilize intermediates and enhance reaction efficiency.
  • Catalyst Optimization : Lithium hydride (LiH) catalyzes N-alkylation by deprotonating the hydroxyethyl group.
  • Temperature and Time : Stirring at 25°C for 3–4 hours balances reactivity and side-product formation .

Advanced Research Questions

Q. How can computational methods improve the design of derivatives with enhanced enzyme inhibition?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT) can model ligand-receptor interactions to predict binding affinities. For example, docking studies with acetylcholinesterase or α-glucosidase active sites can identify favorable substituents. Reaction path search algorithms (e.g., artificial force-induced reaction) optimize synthetic routes by simulating transition states and intermediates, reducing experimental trial-and-error .

Q. How should researchers resolve contradictions in reported bioactivity data across studies?

  • Methodological Answer :

  • Standardized Assays : Replicate experiments under identical conditions (e.g., enzyme concentration, pH, temperature) to isolate variables.
  • Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., electron-withdrawing vs. donating groups on the benzodioxin ring) to explain divergent results.
  • Meta-Analysis : Use statistical tools to aggregate data from multiple studies, accounting for assay variability .

Q. What strategies enable the study of multi-target inhibition mechanisms for this compound?

  • Methodological Answer :

  • Kinetic Studies : Perform time-dependent inhibition assays (e.g., Lineweaver-Burk plots) to distinguish competitive vs. non-competitive binding.
  • Isothermal Titration Calorimetry (ITC) : Measure binding thermodynamics for simultaneous interactions with multiple enzymes.
  • Gene Knockdown Models : Use siRNA or CRISPR to silence candidate targets in cell lines, then assess compound efficacy to confirm polypharmacology .

Q. How can reaction mechanisms for N-alkylation steps be experimentally validated?

  • Methodological Answer :

  • Isotopic Labeling : Introduce deuterium or ¹³C at the hydroxyethyl group to track bond formation via NMR or mass spectrometry.
  • Kinetic Isotope Effect (KIE) Studies : Compare reaction rates with protiated vs. deuterated substrates to identify rate-determining steps.
  • Intermediate Trapping : Use low-temperature NMR or quenching agents to isolate and characterize transient intermediates .

Data Analysis and Validation

Q. How should researchers validate purity and stability during long-term storage?

  • Methodological Answer :

  • HPLC-PDA : Monitor purity (>95%) and detect degradation products via reverse-phase chromatography with UV detection.
  • Accelerated Stability Testing : Store samples at 40°C/75% relative humidity for 1–3 months and compare chromatograms to baseline.
  • Mass Spectrometry : Confirm molecular integrity by comparing fresh and aged samples .

Q. What statistical approaches are suitable for analyzing dose-response data in enzyme inhibition studies?

  • Methodological Answer :

  • Nonlinear Regression : Fit data to a sigmoidal curve (e.g., Hill equation) to calculate IC₅₀ values.
  • Bootstrap Resampling : Estimate confidence intervals for IC₅₀ to assess reproducibility.
  • ANOVA with Post-Hoc Tests : Compare inhibition potency across derivatives or assay conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.